molecular formula C8H3BrN2O4 B1414201 3-Bromo-2-cyano-5-nitrobenzoic acid CAS No. 1805190-57-1

3-Bromo-2-cyano-5-nitrobenzoic acid

Cat. No. B1414201
CAS RN: 1805190-57-1
M. Wt: 271.02 g/mol
InChI Key: OYSUXIQIVGNUMB-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-nitrobenzoic acid (BCN) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug discovery. BCN has been used in numerous studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

3-Bromo-2-cyano-5-nitrobenzoic acid has a wide range of applications in scientific research. It has been used in a variety of studies, including catalysis, drug discovery, and synthetic organic chemistry. 3-Bromo-2-cyano-5-nitrobenzoic acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 3-Bromo-2-cyano-5-nitrobenzoic acid has been used in the synthesis of new materials, such as polymeric materials, and in the development of new catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-nitrobenzoic acid is not fully understood. However, it is believed that 3-Bromo-2-cyano-5-nitrobenzoic acid acts as an electron-withdrawing group, which facilitates the formation of a cationic intermediate that can then undergo further reactions. This cationic intermediate can then be used to produce a variety of products, such as pharmaceuticals, agrochemicals, and natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-cyano-5-nitrobenzoic acid are not well understood. However, it is believed that 3-Bromo-2-cyano-5-nitrobenzoic acid can act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-2-cyano-5-nitrobenzoic acid has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-Bromo-2-cyano-5-nitrobenzoic acid has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound. In addition, 3-Bromo-2-cyano-5-nitrobenzoic acid is a highly reactive compound, which makes it ideal for use in a variety of synthetic reactions. Furthermore, 3-Bromo-2-cyano-5-nitrobenzoic acid can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 3-Bromo-2-cyano-5-nitrobenzoic acid in laboratory experiments. 3-Bromo-2-cyano-5-nitrobenzoic acid is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, 3-Bromo-2-cyano-5-nitrobenzoic acid can react with other compounds, which can lead to the formation of unwanted products. Furthermore, 3-Bromo-2-cyano-5-nitrobenzoic acid can be toxic to humans and should be handled with caution.

Future Directions

There are a number of potential future directions for 3-Bromo-2-cyano-5-nitrobenzoic acid research. One potential direction is the development of new catalysts and synthetic methods for the synthesis of 3-Bromo-2-cyano-5-nitrobenzoic acid. In addition, 3-Bromo-2-cyano-5-nitrobenzoic acid could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 3-Bromo-2-cyano-5-nitrobenzoic acid could be used in the development of new drugs and agrochemicals. Finally, 3-Bromo-2-cyano-5-nitrobenzoic acid could be used in the development of new biocatalysts, which could be used in the production of pharmaceuticals and other compounds.

properties

IUPAC Name

3-bromo-2-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-2-4(11(14)15)1-5(8(12)13)6(7)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSUXIQIVGNUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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